molecular formula C22H19N3O2S B14983609 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B14983609
M. Wt: 389.5 g/mol
InChI Key: XISQGXQRRIZGBD-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano and methylphenyl groups, a sulfanyl linkage, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the cyano and methylphenyl groups. The sulfanyl linkage is then formed, and finally, the acetamide moiety is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. The sulfanyl linkage can participate in redox reactions, and the acetamide moiety can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
  • 2-{[3-cyano-6-(4-propoxyphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
  • 2-{[3-cyano-6-(4-bromophenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide

Uniqueness

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H19N3O2S/c1-15-7-9-16(10-8-15)18-12-11-17(13-23)22(25-18)28-14-21(26)24-19-5-3-4-6-20(19)27-2/h3-12H,14H2,1-2H3,(H,24,26)

InChI Key

XISQGXQRRIZGBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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